REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[F:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:15][C:12]1[CH:13]=[CH:14][C:9]([Br:8])=[C:10]([F:16])[CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3.4|
|
Name
|
|
Quantity
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9.33 g
|
Type
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reactant
|
Smiles
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BrCCCCCC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
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13.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The stirred mixture is heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 21 h (i.e. until glc analysis
|
Duration
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21 h
|
Type
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CUSTOM
|
Details
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a complete reaction)
|
Type
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EXTRACTION
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Details
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The product is extracted into ether twice
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Type
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WASH
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Details
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the combined ether extracts are washed with water, 10% sodium hydroxide, water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuo
|
Type
|
DISTILLATION
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Details
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the residue is distilled (bp 100°-105° C. at 0.1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to yield a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)OC1=CC(=C(C=C1)Br)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |